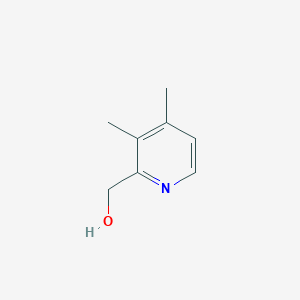
Silahexocyclium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silahexocyclium is a novel chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a six-membered silicon-containing heterocycle that has been synthesized using a variety of methods. This compound has been found to exhibit interesting biochemical and physiological effects and has shown promise in various research applications.
Mechanism of Action
The mechanism of action of Silahexocyclium is not fully understood, but it is believed to act by binding to specific receptors or enzymes in biological systems. This binding may lead to changes in cellular signaling pathways, gene expression, and other biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological processes. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Silahexocyclium for lab experiments is its unique properties. It is a silicon-containing compound, which makes it different from most other organic compounds. This uniqueness may allow for the development of new research tools and techniques. However, this compound is a relatively new compound, and its properties and applications are still being studied. This means that there may be limitations to its use in certain experiments, and further research is needed to fully understand its potential.
Future Directions
There are many potential future directions for the study of Silahexocyclium. One area of research could focus on the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research could focus on the use of this compound as a probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in organometallic chemistry and polymer synthesis.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promise in various scientific research applications. Its unique properties and potential applications make it an interesting subject for further study. While there is still much to be learned about this compound, it is clear that it has the potential to play an important role in the development of new drugs, therapies, and research tools.
Synthesis Methods
Silahexocyclium can be synthesized using a variety of methods, including the reaction of hexachlorodisilane with alkynes, the reaction of hexachlorodisilane with dienes, and the reaction of dichlorosilane with alkynes. The most commonly used method involves the reaction of hexachlorodisilane with alkynes in the presence of a palladium catalyst. This method produces this compound with high yield and purity.
Scientific Research Applications
Silahexocyclium has shown promise in various scientific research applications. It has been used as a ligand in organometallic chemistry, as a building block in the synthesis of silicon-containing polymers, and as a probe in biological imaging. This compound has also been studied for its potential use in the development of new drugs and therapies.
properties
CAS RN |
124393-85-7 |
|---|---|
Molecular Formula |
C19H33N2OSi+ |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-phenylsilane |
InChI |
InChI=1S/C19H33N2OSi/c1-21(2)15-13-20(14-16-21)17-23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,22H,4,7-8,11-17H2,1-2H3/q+1 |
InChI Key |
GBISIIAKUATURW-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3)O)C |
synonyms |
sila-hexocyclium silahexocyclium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



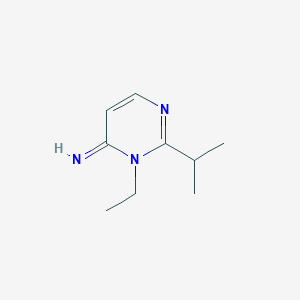
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)


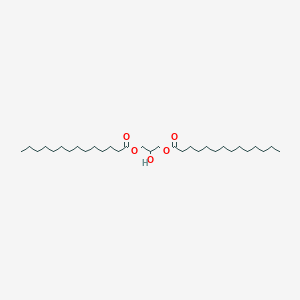

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
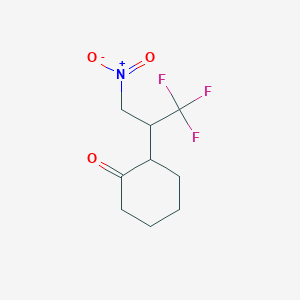
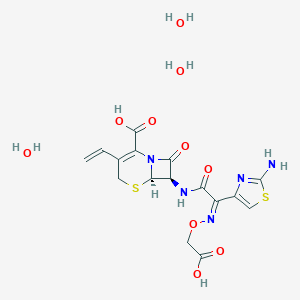
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
